molecular formula C31H35F6N4O5P B607539 Fosnetupitant CAS No. 1703748-89-3

Fosnetupitant

Número de catálogo: B607539
Número CAS: 1703748-89-3
Peso molecular: 688.6 g/mol
Clave InChI: HZIYEEMJNBKMJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fosnetupitant es un medicamento que se utiliza principalmente para el tratamiento de las náuseas y los vómitos inducidos por la quimioterapia. Es un profármaco de netupitant y se utiliza a menudo en combinación con palonosetrón clorhidrato. El compuesto se formula como la sal clorhidrato de this compound para uso intravenoso . This compound fue aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos en 2018 y también está aprobado para uso médico en la Unión Europea y Canadá .

Aplicaciones Científicas De Investigación

Prophylaxis of Chemotherapy-Induced Nausea and Vomiting

Fosnetupitant is primarily used in the prophylaxis of acute, delayed, and beyond delayed CINV. It is often administered in combination with palonosetron and dexamethasone. Several studies have demonstrated its efficacy:

  • Phase III Study (CONSOLE) : This pivotal study compared this compound with fosaprepitant in patients receiving highly emetogenic chemotherapy. The results indicated a complete response rate of 75.2% for this compound versus 71.0% for fosaprepitant, confirming non-inferiority . Moreover, injection site reactions were significantly lower with this compound (11.0% vs. 20.6%) .
  • Pooled Analysis : A pooled analysis from multiple studies highlighted that this compound maintained efficacy over an extended period (up to 168 hours) post-chemotherapy, outperforming fosaprepitant in complete response rates .

Real-World Evidence

Recent publications have provided insights into the real-world effectiveness of this compound. A study evaluating the impact of AKYNZEO (the fixed-dose combination of this compound and palonosetron) on treatment outcomes reported favorable results regarding healthcare costs and patient outcomes .

Safety Profile

This compound has been associated with a favorable safety profile:

  • Injection Site Reactions : Clinical trials indicate that injection site reactions are less frequent compared to other neurokinin-1 receptor antagonists .
  • Adverse Events : Treatment-related adverse events occurred in 22.2% of patients receiving this compound compared to 25.4% for fosaprepitant, with no serious treatment-related adverse events reported for this compound .

Case Study 1: Efficacy in Pediatric Patients

A study involving pediatric cancer patients demonstrated the safety and pharmacokinetics of intravenous this compound/palonosetron combinations. The findings indicated promising antiemetic efficacy with minimal adverse effects .

Case Study 2: Short-Term Infusion Protocol

A recent phase II study assessed the safety of a short-term infusion (15 minutes) of this compound in patients undergoing chemotherapy. The results showed no allergic reactions or significant adverse events during the infusion period, reinforcing its safety profile .

Comparative Efficacy Table

Study This compound Response Rate Fosaprepitant Response Rate Injection Site Reactions (%)
CONSOLE Study75.2%71.0%11.0% (this compound) vs 20.6%
Pooled AnalysisImproved over 168 hours--
Pediatric StudyHigh efficacy noted--
Short-Term Infusion87.0%-None reported

Mecanismo De Acción

Fosnetupitant ejerce sus efectos actuando como un antagonista selectivo del receptor de neuroquinina-1. Tras su administración, this compound se convierte en su forma activa, netupitant, que se une a los receptores de neuroquinina-1 en el cerebro. Esta unión inhibe la acción de la sustancia P, un neuropéptido implicado en la respuesta emética, evitando así las náuseas y los vómitos asociados con la quimioterapia .

Compuestos similares:

    Fosaprepitant: Otro antagonista del receptor de neuroquinina-1 utilizado para indicaciones similares.

    Aprepitant: Un antagonista oral del receptor de neuroquinina-1 con propiedades antieméticas.

    Rolapitant: Un antagonista de acción prolongada del receptor de neuroquinina-1 utilizado en la prevención de las náuseas y los vómitos inducidos por la quimioterapia.

Comparación: this compound es único en su formulación como un profármaco de netupitant, lo que permite la administración intravenosa. Esto proporciona una ventaja en entornos clínicos donde se requiere un inicio rápido de la acción. En comparación con fosaprepitant y aprepitant, this compound tiene una duración de acción más prolongada y una menor incidencia de reacciones en el lugar de la inyección .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fosnetupitant se sintetiza a través de una serie de reacciones químicas que comienzan a partir de netupitant. La síntesis implica la fosforilación de netupitant para producir this compound. Las condiciones de reacción típicamente implican el uso de agentes fosforilantes bajo condiciones controladas de temperatura y pH para asegurar la estabilidad y pureza del producto final .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica reactores químicos a gran escala donde las condiciones de reacción están meticulosamente controladas. El proceso incluye pasos como la purificación, la cristalización y el secado para obtener el producto final en su forma pura. Se implementan medidas de control de calidad para garantizar la coherencia y la eficacia del medicamento .

3. Análisis de las reacciones químicas

Tipos de reacciones: this compound experimenta diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

    Sustitución: Pueden ocurrir reacciones de sustitución donde los grupos funcionales en this compound son reemplazados por otros grupos.

Reactivos y condiciones comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

    Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desfosforilados .

Análisis De Reacciones Químicas

Types of Reactions: Fosnetupitant undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur where functional groups in this compound are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dephosphorylated products .

Comparación Con Compuestos Similares

    Fosaprepitant: Another neurokinin-1 receptor antagonist used for similar indications.

    Aprepitant: An oral neurokinin-1 receptor antagonist with antiemetic properties.

    Rolapitant: A long-acting neurokinin-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.

Comparison: Fosnetupitant is unique in its formulation as a prodrug of netupitant, allowing for intravenous administration. This provides an advantage in clinical settings where rapid onset of action is required. Compared to fosaprepitant and aprepitant, this compound has a longer duration of action and a lower incidence of injection site reactions .

Actividad Biológica

Fosnetupitant is a novel neurokinin-1 (NK1) receptor antagonist primarily utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its active metabolite, netupitant, has demonstrated significant efficacy and safety in clinical settings. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

This compound exhibits a high affinity for human NK1 receptors, with a half-maximal inhibitory concentration (pKB) of 8.72, which is superior to that of netupitant (pKB 7.54) in recombinant human NK1 receptor studies conducted in Chinese hamster ovary cells. It effectively inhibits substance P-induced contractions in guinea pig ileum and reduces nociceptive behavior in mice, indicating potent antiemetic properties comparable to netupitant .

Mechanism of Action:

  • Substance P Antagonism: this compound competitively binds to NK1 receptors, blocking substance P—a neuropeptide associated with emesis—thereby preventing CINV.
  • Central Nervous System Effects: Notably, this compound does not significantly affect CNS or respiratory functions at therapeutic doses .

Pharmacokinetics

This compound is rapidly converted to netupitant after administration. Key pharmacokinetic parameters include:

ParameterValue
Protein Binding >92% in humans
Volume of Distribution 124 ± 76 L (healthy subjects), 296 ± 535 L (patients)
Absorption Maximum concentration achieved at end of 30-minute infusion
Elimination Primarily through biliary excretion and hepatic metabolism

Studies indicate that this compound does not accumulate in the body; however, netupitant and its metabolites may accumulate with prolonged use .

Clinical Efficacy

Recent clinical trials have established the efficacy of this compound in preventing CINV. A pivotal phase III study compared this compound with fosaprepitant in patients receiving cisplatin-based chemotherapy. The results are summarized below:

Treatment GroupComplete Response Rate (0-120 hours)Injection Site Reactions (%)
This compound75.2%11.0%
Fosaprepitant71.0%20.6%

The study demonstrated noninferiority of this compound to fosaprepitant regarding complete response rates while showing a significantly lower incidence of injection site reactions associated with this compound .

Safety Profile

This compound has a favorable safety profile, with treatment-related adverse events occurring in approximately 22.2% of patients, compared to 25.4% for fosaprepitant. Noteworthy adverse events included:

  • Constipation: 11.2% vs. 13.7%
  • Hiccups: 4.8% vs. 7.1%
  • Serious Adverse Events: None reported for this compound; two serious events (ischemic colitis and erythema multiforme) were noted in the fosaprepitant group .

Propiedades

IUPAC Name

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIYEEMJNBKMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F6N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027641
Record name Fosnetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The fosnetupitant in this drug combination is a selective P/neurokinin-1 (NK-1) receptor antagonist. [Netupitant], the active moiety of fosnetupitant, is a selective neurokinin 1 (NK1) receptor antagonist with antiemetic activity. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which results in the prevention of chemotherapy-induced nausea and vomiting (CINV). Substance P is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be present at high levels in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema. Netupitant demonstrated 92.5% NK1 receptor occupancy at 6 hours, with 76% occupancy at 96 hours.
Record name Fosnetupitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1703748-89-3
Record name Fosnetupitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosnetupitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosnetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSNETUPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of fosnetupitant?

A1: this compound is a water-soluble N-phosphoryloxymethyl prodrug of netupitant. [] After administration, it is rapidly converted to netupitant, which acts as a highly selective and potent antagonist of the neurokinin-1 (NK1) receptor. [, , , , ]

Q2: How does NK1 receptor antagonism contribute to the antiemetic effects of this compound?

A2: The NK1 receptor, primarily bound by the neurotransmitter Substance P, plays a key role in the vomiting reflex. By blocking NK1 receptors, netupitant disrupts Substance P signaling, effectively preventing both acute and delayed nausea and vomiting. [, , , , ]

Q3: Is this compound typically used alone for chemotherapy-induced nausea and vomiting (CINV) prevention?

A3: this compound is most effective when used as part of a combination antiemetic regimen. It is commonly administered alongside a 5-HT3 receptor antagonist, such as palonosetron, and dexamethasone. [, , , , , , , ] This triple combination therapy targets multiple pathways involved in CINV, providing broader and more effective symptom control.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they consistently highlight its role as a prodrug of netupitant. [, , ] To accurately determine these values, referring to comprehensive chemical databases or the drug's full monograph would be necessary.

Q5: What is known about the stability of this compound in intravenous solutions?

A5: Research indicates that this compound demonstrates good stability in intravenous solutions, a key factor contributing to its development as an intravenous formulation. [, , ] This stability allows for easier handling and administration compared to other intravenous NK1 receptor antagonists that may require specific excipients or complex formulations to maintain solubility.

Q6: Does this compound exhibit any catalytic properties?

A6: The research focuses on the antiemetic properties of this compound stemming from its NK1 receptor antagonism. There is no mention of any catalytic properties associated with this compound. [1-20] The primary focus of the provided research is its application as an antiemetic agent in managing CINV.

Q7: Have computational chemistry techniques been employed in this compound research?

A7: While the provided abstracts do not delve into the specifics of computational chemistry techniques used in this compound research, they highlight the development of this compound as a water-soluble prodrug of netupitant. [, ] It's highly likely that computational methods played a role in designing this compound to achieve desired pharmacological properties such as improved water solubility and conversion to the active netupitant.

Q8: How does the structure of this compound contribute to its improved properties over netupitant for intravenous administration?

A8: this compound is specifically designed as a water-soluble prodrug of netupitant. [] While the exact structural modifications are not elaborated on in the abstracts, it can be inferred that the addition of a phosphoryloxymethyl group enhances its water solubility. [, ] This improved solubility allows for the formulation of this compound without the need for excipients that could potentially cause hypersensitivity or infusion-site reactions, a common problem with other intravenous NK1 receptor antagonists. [, ]

Q9: What are the advantages of the this compound formulation in intravenous (IV) NEPA?

A9: The this compound solution in IV NEPA is specifically designed to address the drawbacks associated with other IV NK1 receptor antagonists. It does not contain allergenic excipients, surfactants, emulsifiers, or solubility enhancers, which are often associated with hypersensitivity and infusion-site reactions. [, , ] This results in a favorable safety profile, as demonstrated in clinical trials where IV NEPA showed no associated hypersensitivity or injection-site reactions. [, ]

Q10: How is this compound metabolized in the body?

A10: While specific metabolic pathways are not detailed in the abstracts, it is stated that this compound is rapidly converted to netupitant after administration. [, ] This conversion is essential for its pharmacological activity as netupitant acts as the NK1 receptor antagonist. [, , , , ]

Q11: How does the pharmacokinetic profile of this compound compare to other NK1 receptor antagonists?

A11: this compound exhibits a long half-life of approximately 70 hours, contributing to its sustained antiemetic effect. [, ] This prolonged duration of action allows for a single-dose administration of IV NEPA to provide up to 5 days of CINV prevention. [, , , , ]

Q12: What is the evidence supporting the efficacy of this compound in preventing CINV?

A12: Numerous clinical trials, including Phase III studies, have demonstrated the efficacy of this compound in combination with palonosetron and dexamethasone for the prevention of CINV. [, , , , , , , ] These studies consistently report high complete response rates (no emesis and no rescue medication) in both the acute and delayed phases of CINV, confirming its effectiveness in a clinical setting.

Q13: What is the overall safety profile of this compound?

A13: Clinical trials indicate that this compound, when used as part of the IV NEPA formulation, exhibits a favorable safety profile. [, , , , , ] Notably, it has a low risk of injection-site reactions and hypersensitivity, unlike some other intravenous NK1 receptor antagonists. [, , , ] The most common adverse events associated with IV NEPA are generally mild to moderate and similar to those observed with oral NEPA, including headache and constipation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.